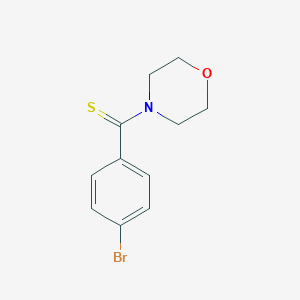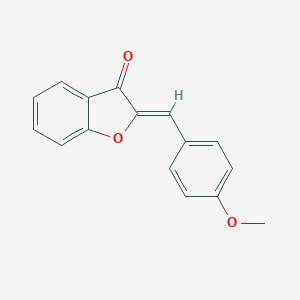
5-(Chloromethyl)-4-methyl-1,3-oxazole;ethane-1,2-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloromethyl-4-methyloxazole compd. with 1,2-ethanedisulfonic acid (2:1) is a chemical compound with the molecular formula C12H18Cl2N2O8S2 and a molecular weight of 453.3 g/mol. This compound is known for its unique structure, which combines the properties of both 5-chloromethyl-4-methyloxazole and 1,2-ethanedisulfonic acid. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 5-(Chloromethyl)-4-methyl-1,3-oxazole;ethane-1,2-disulfonic acid involves several steps. The primary synthetic route includes the chloromethylation of 4-methyloxazole, followed by the reaction with 1,2-ethanedisulfonic acid. The reaction conditions typically involve the use of a chloromethylating agent such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The resulting chloromethylated product is then reacted with 1,2-ethanedisulfonic acid under acidic conditions to form the final compound.
Chemical Reactions Analysis
5-(Chloromethyl)-4-methyl-1,3-oxazole;ethane-1,2-disulfonic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, forming oxazole derivatives with different oxidation states.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common reagents used in these reactions include nucleophiles like sodium azide, thiols, and alcohols, as well as oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-(Chloromethyl)-4-methyl-1,3-oxazole;ethane-1,2-disulfonic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-4-methyl-1,3-oxazole;ethane-1,2-disulfonic acid involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification of their activity. The oxazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The pathways involved in its mechanism of action depend on the specific biological context and target molecules .
Comparison with Similar Compounds
5-(Chloromethyl)-4-methyl-1,3-oxazole;ethane-1,2-disulfonic acid can be compared with other similar compounds, such as:
Methanedisulfonic acid: A similar sulfonic acid with a single carbon atom between the sulfonic acid groups.
1,3-Propanedisulfonic acid: A sulfonic acid with three carbon atoms between the sulfonic acid groups.
5-Chloromethyl-4-methylthiazole: A compound with a thiazole ring instead of an oxazole ring.
The uniqueness of 5-Chloromethyl-4-methyloxazole compd. with 1,2-ethanedisulfonic acid (2:1) lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions, making it a versatile compound for various applications .
Properties
CAS No. |
18067-31-7 |
|---|---|
Molecular Formula |
C12H18Cl2N2O8S2 |
Molecular Weight |
453.3 g/mol |
IUPAC Name |
5-(chloromethyl)-4-methyl-1,3-oxazole;ethane-1,2-disulfonic acid |
InChI |
InChI=1S/2C5H6ClNO.C2H6O6S2/c2*1-4-5(2-6)8-3-7-4;3-9(4,5)1-2-10(6,7)8/h2*3H,2H2,1H3;1-2H2,(H,3,4,5)(H,6,7,8) |
InChI Key |
UULQYTJKALLOJO-UHFFFAOYSA-N |
SMILES |
CC1=C(OC=N1)CCl.CC1=C(OC=N1)CCl.C(CS(=O)(=O)O)S(=O)(=O)O |
Canonical SMILES |
CC1=C(OC=N1)CCl.CC1=C(OC=N1)CCl.C(CS(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy-phenoxymethanethione](/img/structure/B231941.png)
![(2S,3S,4R,8S,9S)-2-Formyl-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-4-carboxylic acid](/img/structure/B231944.png)
![Methyl 3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B231945.png)



![(2R)-1-(6,8-dimethoxy-[1,3]dioxolo[4,5-h]quinolin-7-yl)-3-methylbutane-2,3-diol](/img/structure/B231972.png)
![2-[4-(dimethylamino)benzylidene]-1-benzofuran-3(2H)-one](/img/structure/B231976.png)
![5-Methoxybicyclo[2.2.1]hept-2-ene](/img/structure/B231977.png)

